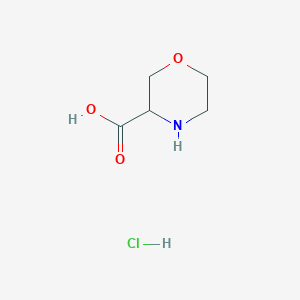

Morpholine-3-carboxylic acid hydrochloride

Description

The exact mass of the compound Morpholine-3-carboxylic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Morpholine-3-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine-3-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

morpholine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c7-5(8)4-3-9-2-1-6-4;/h4,6H,1-3H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSLARZELUGARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672357 | |

| Record name | Morpholine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66937-99-3 | |

| Record name | Morpholine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | morpholine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Morpholine-3-carboxylic acid hydrochloride: Structure, Synthesis, and Applications

Abstract

(S)-Morpholine-3-carboxylic acid hydrochloride is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. Its constrained, non-aromatic structure, which incorporates both amine and ether functionalities, allows it to serve as a versatile scaffold for introducing favorable physicochemical and pharmacokinetic properties into drug candidates. This guide provides a comprehensive technical overview of its structure, properties, a detailed field-proven synthesis protocol derived from L-serine, and its applications in modern pharmaceutical research, grounded in authoritative scientific literature.

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine moiety is recognized in medicinal chemistry as a "privileged structure."[1][2] This designation is reserved for molecular scaffolds that are capable of binding to multiple biological targets, often leading to compounds with improved therapeutic properties. The morpholine ring, being a saturated heterocycle, offers several advantages:

-

Improved Solubility: The ether oxygen can act as a hydrogen bond acceptor, often enhancing the aqueous solubility of the parent molecule—a critical factor for drug formulation and bioavailability.

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.[2]

-

Favorable Physicochemical Properties: It imparts a desirable balance of polarity and lipophilicity.

-

Structural Rigidity: The defined chair-like conformation of the morpholine ring can help in optimizing ligand-receptor interactions by reducing the entropic penalty of binding.

(S)-Morpholine-3-carboxylic acid, as a specific, chiral derivative, provides a synthetically accessible handle (the carboxylic acid) for incorporation into larger, more complex molecules, making it a valuable starting material for creating libraries of potential drug candidates.[3][4]

Physicochemical and Structural Properties

(S)-Morpholine-3-carboxylic acid hydrochloride is a white to off-white solid. Its structure combines the key features of the morpholine ring with a carboxylic acid group at the chiral center, presented as a hydrochloride salt.

| Property | Data | Source(s) |

| IUPAC Name | (3S)-morpholine-3-carboxylic acid;hydrochloride | [5] |

| CAS Number | 1187929-04-9 | [5] |

| Molecular Formula | C₅H₁₀ClNO₃ | [5] |

| Molecular Weight | 167.59 g/mol | [5] |

| Physical State | Solid | [5] |

| Melting Point | Data for the direct hydrochloride salt is not widely published. The related N-Boc protected precursor, (3S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid, has a melting point of 169-173 °C. | [6] |

| Solubility | Expected to be soluble in water and polar protic solvents like methanol due to its salt nature. Precise quantitative data is not extensively available in peer-reviewed literature. | [7] |

| Canonical SMILES | Cl.O=C(O)[\C@@H]1COCCN1 | [5] |

| InChI Key | CWSLARZELUGARZ-WCCKRBBISA-N | [5] |

Spectroscopic Characterization (Expected): While a published spectrum for the hydrochloride salt is not readily available, the expected ¹H NMR signals in a solvent like D₂O would include:

-

A multiplet for the proton at the C3 chiral center (α to the carboxyl group).

-

A series of multiplets for the diastereotopic protons on the methylene carbons (C2, C5, C6) of the morpholine ring, typically observed between 2.5 and 4.0 ppm. The protons adjacent to the oxygen (C2 and C5) would be expected to be further downfield than those adjacent to the nitrogen (C6).[8]

Chiral Synthesis from L-Serine: A Validated Protocol

The most reliable and stereospecific synthesis of (S)-Morpholine-3-carboxylic acid originates from the naturally occurring and readily available amino acid, L-serine. This approach leverages the inherent chirality of the starting material to ensure the correct stereochemistry in the final product. The following protocol is a synthesized methodology based on established chemical principles reported in the literature, particularly the work by Brown et al. on the synthesis of 3-substituted morpholines from serine enantiomers.[1]

Rationale for the Synthetic Strategy

The synthesis is designed as a multi-step process where each step is chosen for its efficiency, reliability, and control over stereochemistry.

-

Protection of the Amine: The secondary amine of the morpholine ring is highly reactive. N-protection, for instance with a benzyl group, prevents side reactions during the initial cyclization and subsequent reduction steps.

-

Cyclization: The core morpholine ring is formed via an intramolecular nucleophilic substitution. N-alkylation of the protected serine with a two-carbon electrophile (like chloroacetyl chloride) followed by base-mediated ring closure yields a morpholinone intermediate.

-

Reduction: The amide carbonyl of the morpholinone ring must be reduced to the corresponding amine. This is typically achieved using a powerful reducing agent like borane.

-

Deprotection and Salt Formation: The N-protecting group is removed, and the final product is isolated as a stable hydrochloride salt, which improves handling and stability.

Synthesis Workflow Diagram

Caption: Synthetic workflow for (S)-Morpholine-3-carboxylic acid hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid

-

Expertise & Causality: This procedure follows the principles outlined by Brown et al. for the cyclization of N-protected serine.[1] N-benzylserine is reacted with chloroacetyl chloride under basic conditions. The initial acylation is followed by an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chloride to form the morpholinone ring.

-

To a cooled (0 °C) and stirred solution of N-benzyl-L-serine (1.0 eq) and sodium hydroxide (1.2 eq) in water, add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir for 30 minutes.

-

Add a concentrated solution of sodium hydroxide (3.0 eq) and heat the mixture to 30-35 °C for 2-3 hours. The reaction progress should be monitored by TLC.

-

Upon completion, cool the reaction mixture and acidify to pH 1 with concentrated hydrochloric acid.

-

The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid.

Step 2: Reduction of the Morpholinone

-

Expertise & Causality: The amide carbonyl in the morpholinone ring is less reactive than a ketone or ester. A strong reducing agent like borane is required for its complete reduction to a methylene group.

-

Suspend (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a solution of borane-THF complex (approx. 3.0-4.0 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition, allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by 6M hydrochloric acid.

-

Remove the solvents under reduced pressure. The resulting crude (S)-4-Benzylmorpholine-3-carboxylic acid can be carried forward or purified by crystallization.

Step 3: Debenzylation and Hydrochloride Salt Formation

-

Expertise & Causality: Catalytic hydrogenolysis is a standard and clean method for removing N-benzyl protecting groups. The reaction is performed in the presence of hydrochloric acid to directly yield the desired hydrochloride salt.

-

Dissolve the crude product from the previous step in methanol containing one equivalent of hydrochloric acid.

-

Add palladium on carbon (10% w/w, approx. 5 mol%) to the solution.

-

Subject the mixture to a hydrogen atmosphere (typically 1-3 atm, using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction until the starting material is fully consumed (TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization (e.g., from a methanol/ether solvent system) to afford pure (S)-Morpholine-3-carboxylic acid hydrochloride.

Applications in Drug Development

The (S)-morpholine-3-carboxylic acid scaffold is a valuable building block for creating non-natural amino acid derivatives for incorporation into peptidomimetics and other small molecule drugs. While a specific blockbuster drug containing this exact fragment is not prominently cited, its utility is demonstrated in patent literature and medicinal chemistry programs aimed at developing novel therapeutics. Its structure is closely related to scaffolds found in a variety of biologically active compounds.[4][9]

Logical Application Workflow:

Caption: Use of the title compound in a typical drug discovery workflow.

The primary application involves using the carboxylic acid as a handle for amide bond formation. This allows medicinal chemists to couple it to other amines, extending the molecular structure and exploring structure-activity relationships (SAR). The morpholine ring in these new entities can then interact with biological targets or modulate the molecule's overall properties to enhance its drug-like characteristics.

Safety and Handling

(S)-Morpholine-3-carboxylic acid hydrochloride is classified as harmful and an irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[5]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

(S)-Morpholine-3-carboxylic acid hydrochloride is a high-value chiral building block for pharmaceutical research and development. Its synthesis from L-serine provides a reliable and stereocontrolled route to this versatile scaffold. The incorporation of this moiety into novel molecular entities allows researchers to leverage the well-established benefits of the morpholine ring—namely, improved solubility and metabolic stability—to design and optimize the next generation of therapeutic agents. This guide provides the foundational knowledge and a practical synthetic framework to enable its effective use in the laboratory.

References

-

Brown, G. R., Foubister, A. J., & Wright, B. (1984). Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers and Reductions of 5-Oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 557-563. ([Link])

-

3ASenrise. (n.d.). (S)-Morpholine-3-carboxylic acid hydrochloride, 97%. Retrieved February 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1501894, (S)-morpholine-3-carboxylic acid. Retrieved February 11, 2026, from [Link].

-

Wolfe, J. P., & Rossi, M. A. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 11(14), 3112–3115. ([Link])

-

Zhang, Z., & Yu, J. (2019). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. Organic Letters, 21(12), 4684–4688. ([Link])

-

Krasavin, M. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science, 19(2), 119-126. ([Link])

-

ChemBK. (2024). MORPHOLINE-3-CARBOXYLIC ACID. Retrieved February 11, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. Retrieved February 11, 2026, from [Link]

-

3ASenrise. (n.d.). Organic Chemistry. Retrieved February 11, 2026, from [Link]

-

Chemcost. (n.d.). Morpholine-3-carboxylic acid hydrochloride. Retrieved February 11, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Morpholine-3-carboxylic acid, 2-phenyl, methyl ester, trans. Retrieved February 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1512537, (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. Retrieved February 11, 2026, from [Link].

-

Tsoleridis, C. A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Medicinal Research Reviews, 40(2), 709-752. ([Link])

-

Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. ([Link])

- Google Patents. (n.d.). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved February 11, 2026, from [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. ([Link])

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. ([Link])

-

Kiani, M., & Dehghani, F. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. ([Link])

-

Philbrook, M., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PLoS ONE, 9(1), e84104. ([Link])

-

Kim, M. S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(10), 1583. ([Link])

-

ResearchGate. (2015). How to check the Drug solubility DMSO solvent ..?. Retrieved February 11, 2026, from [Link]

Sources

- 1. Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. acdlabs.com [acdlabs.com]

- 9. researchgate.net [researchgate.net]

Physical and chemical properties of Morpholine-3-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Morpholine-3-carboxylic acid hydrochloride. As a versatile heterocyclic building block, this compound is of significant interest to researchers and professionals in pharmaceutical development and organic synthesis.[1] This document delves into its structural features, physicochemical characteristics, and spectral data, offering practical insights for its application in laboratory and development settings. The hydrochloride salt form enhances the compound's solubility, facilitating its use in various synthetic protocols.[2]

Introduction: The Significance of Morpholine-3-carboxylic acid hydrochloride in Modern Chemistry

Morpholine-3-carboxylic acid hydrochloride is a chiral heterocyclic compound that has garnered attention in medicinal chemistry and drug discovery. Its rigid morpholine scaffold, combined with the carboxylic acid functionality, makes it a valuable synthon for introducing specific conformational constraints and polar interactions in drug candidates.[1] The morpholine ring system is a prevalent feature in numerous approved drugs, contributing to favorable pharmacokinetic profiles. The hydrochloride salt of this carboxylic acid derivative is particularly advantageous due to its enhanced aqueous solubility, which simplifies handling and reaction setup in laboratory environments.[2] This guide aims to provide a detailed exposition of its fundamental properties to support its effective utilization in research and development.

Physicochemical Properties: A Quantitative Analysis

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application. This section details the key physicochemical parameters of Morpholine-3-carboxylic acid hydrochloride.

General Properties

The fundamental properties of Morpholine-3-carboxylic acid hydrochloride are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₅H₁₀ClNO₃ | [3] |

| Molecular Weight | 167.59 g/mol | [3] |

| Appearance | White solid | [3] |

| Chirality | Exists as (S) and (R) enantiomers, and as a racemic mixture. |

Melting Point

Solubility Profile

The hydrochloride salt form of Morpholine-3-carboxylic acid significantly enhances its solubility in aqueous media.[2] While precise quantitative solubility data is not available in the provided search results, it is expected to be soluble in water and polar protic solvents such as methanol and ethanol. Its solubility is likely to be lower in nonpolar organic solvents.

Acidity (pKa)

The molecule possesses two ionizable groups: the carboxylic acid and the morpholine nitrogen. The pKa of the conjugate acid of the parent morpholine is approximately 8.36.[5] The pKa of the carboxylic acid group is expected to be in the typical range for α-amino acids, generally between 2 and 3. The presence of the electron-withdrawing ether oxygen in the morpholine ring may slightly influence these values. Precise pKa determination would require experimental titration.

Chemical Reactivity and Stability

General Reactivity

Morpholine-3-carboxylic acid hydrochloride exhibits reactivity characteristic of both a secondary amine and a carboxylic acid. The carboxylic acid moiety can undergo esterification, amidation, and reduction. The secondary amine of the morpholine ring can be acylated, alkylated, and participate in other typical amine reactions, although its nucleophilicity is somewhat attenuated by the electron-withdrawing effect of the ether oxygen.[5]

Stability and Decomposition

The compound is generally stable under normal laboratory conditions. However, like many organic compounds, it is susceptible to thermal decomposition at elevated temperatures. The parent morpholine molecule is reported to be stable up to 150 °C.[6] Decomposition of Morpholine-3-carboxylic acid hydrochloride at high temperatures is expected to produce toxic fumes of carbon dioxide, carbon monoxide, and nitrogen oxides (NOx).[4] It is also incompatible with strong oxidizing agents and strong acids.[4]

Experimental Protocol: Synthesis of (S)-Morpholine-3-carboxylic acid hydrochloride

This protocol is an adaptation based on the synthesis of the free acid described in the literature. [7]

-

Esterification of L-Serine: L-Serine is converted to its tert-butyl ester to protect the carboxylic acid functionality.

-

N-Acylation: The amino group of L-serine tert-butyl ester is acylated with chloroacetyl chloride.

-

Intramolecular Cyclization: The N-chloroacetyl derivative undergoes intramolecular cyclization in the presence of a base, such as sodium ethoxide, to form the morpholinone ring.

-

Reduction of the Amide: The amide carbonyl in the morpholinone ring is reduced to a methylene group to yield the morpholine ring.

-

Hydrolysis and Salt Formation: The tert-butyl ester is hydrolyzed under acidic conditions using a solution of hydrogen chloride in a suitable solvent like methanol. This simultaneously deprotects the carboxylic acid and forms the hydrochloride salt of the morpholine nitrogen.

-

Purification: The final product can be purified by recrystallization from a suitable solvent system.

Purity Analysis by HPLC

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical intermediates. A reversed-phase HPLC method with UV detection would be suitable for analyzing Morpholine-3-carboxylic acid hydrochloride. Due to the lack of a strong chromophore, derivatization with a UV-active agent or the use of a universal detector like a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) may be necessary for high sensitivity.

Safe Handling and Storage

As with any chemical compound, proper safety precautions should be observed when handling Morpholine-3-carboxylic acid hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a fume hood. [4]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [4][8]

Conclusion

Morpholine-3-carboxylic acid hydrochloride is a valuable building block in synthetic and medicinal chemistry. Its well-defined structure and the enhanced solubility provided by the hydrochloride salt make it an attractive component for the design of novel molecules. This guide has provided a detailed overview of its physical and chemical properties, spectral characteristics, synthesis, and handling, offering a solid foundation for its effective use in research and development endeavors.

References

-

MySkinRecipes. (n.d.). Morpholine-3-carboxylic acid hydrochloride. Retrieved from [Link]

-

MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 25(21), 4768. Retrieved from [Link]

-

AIChE. (n.d.). (6ek) Thermal Degradation of Morpholine for CO2 Capture. AIChE Proceedings. Retrieved from [Link]

-

Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

-

ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal degradation kinetics of morpholine for carbon dioxide capture. Retrieved from [Link]

- Google Patents. (n.d.). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.

-

PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. cn.canbipharm.com [cn.canbipharm.com]

- 2. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Morpholine - Wikipedia [en.wikipedia.org]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. researchgate.net [researchgate.net]

Morpholine-3-carboxylic acid hydrochloride molecular weight

An In-Depth Technical Guide to Morpholine-3-carboxylic Acid Hydrochloride: Properties, Synthesis, and Applications

Abstract

Morpholine-3-carboxylic acid hydrochloride is a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a chiral building block, it provides a constrained amino acid scaffold that is valuable in the design of novel therapeutics and complex organic molecules. Its morpholine core imparts favorable physicochemical properties, such as enhanced aqueous solubility and potential for improved pharmacokinetic profiles in drug candidates. This guide provides a comprehensive overview of its core properties, with a focus on its molecular weight, along with methods for its synthesis and characterization, key applications in drug discovery, and essential safety protocols for laboratory handling.

Physicochemical and Structural Properties

Morpholine-3-carboxylic acid hydrochloride is the salt form of morpholine-3-carboxylic acid, which enhances its stability and handling properties, particularly its solubility in aqueous media for laboratory use[1]. The compound is a solid at room temperature[2]. It exists as two main stereoisomers, the (R)- and (S)-enantiomers, which are typically handled as individual, chirally pure reagents in asymmetric synthesis.

The fundamental properties of the compound are critical for its application in quantitative and stoichiometric-dependent reactions. The molecular weight, derived from its chemical formula, is a cornerstone of this data.

Key Physicochemical Data

A summary of the essential physicochemical data for the chiral forms of morpholine-3-carboxylic acid hydrochloride is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀ClNO₃ | [2][3] |

| Molecular Weight | 167.59 g/mol | [2][3][4] |

| Appearance | Solid | [2] |

| CAS Number | 1187928-88-6 ((R)-isomer) 1187929-04-9 ((S)-isomer) | [2][3][4] |

| Purity | Typically ≥97% | [2][4] |

| Storage Conditions | Inert atmosphere, room temperature | [3] |

| SMILES | O=C([C@@H]1NCCOC1)O.[H]Cl ((R)-isomer) | [3] |

For context, the free base, morpholine-3-carboxylic acid, has a molecular formula of C₅H₉NO₃ and a molecular weight of 131.13 g/mol [5][6].

Synthesis and Characterization Workflow

The synthesis of morpholine derivatives is a well-established field in organic chemistry[7][8]. Generally, these syntheses involve the cyclization of vicinal amino alcohols or their precursors[8]. The preparation of morpholine-3-carboxylic acid hydrochloride typically involves the synthesis of the free base followed by salt formation with hydrochloric acid.

Representative Synthetic Protocol

The following is a generalized, illustrative protocol for the synthesis of a morpholine derivative, culminating in the hydrochloride salt. Specific conditions may vary based on the chosen starting materials and literature precedents.

-

Cyclization: A suitably protected β-amino alcohol is subjected to a cyclization reaction. For instance, a base-catalyzed intramolecular substitution of a leaving group can be employed to form the morpholine ring.

-

Deprotection: Any protecting groups (e.g., Boc group on the nitrogen) are removed under appropriate conditions (e.g., acid treatment for a Boc group) to yield the free base, morpholine-3-carboxylic acid.

-

Purification: The crude free base is purified using standard techniques such as column chromatography or recrystallization to achieve high chemical purity. The success of this step is monitored by techniques like Thin Layer Chromatography (TLC).

-

Salt Formation: The purified morpholine-3-carboxylic acid is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate). A stoichiometric amount of hydrochloric acid (often as a solution in an organic solvent like dioxane) is added.

-

Isolation: The precipitated morpholine-3-carboxylic acid hydrochloride salt is collected by filtration, washed with a cold solvent to remove residual impurities, and dried under vacuum to yield the final, stable product.

Analytical Characterization

To ensure the identity and purity of the final product, a suite of analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structural integrity of the molecule, ensuring all expected protons and carbons are present in the correct chemical environments.

-

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound by identifying the mass-to-charge ratio (m/z) of the protonated free base.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the amine salt (N-H stretch).

Applications in Research and Drug Development

Morpholine and its derivatives are crucial scaffolds in medicinal chemistry[7]. The inclusion of a morpholine ring can modulate the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability[9][10].

Central Nervous System (CNS) Drug Discovery

The morpholine scaffold is particularly prevalent in the development of drugs targeting the central nervous system. Its physicochemical properties, including a pKa value that enhances solubility at physiological pH and the ability of the ether oxygen to act as a hydrogen bond acceptor, can improve a drug's ability to cross the blood-brain barrier[9][10]. Therefore, morpholine-3-carboxylic acid serves as a valuable starting material for creating novel CNS-active agents[1][9].

Chiral Synthesis and Peptidomimetics

As a non-proteinogenic, constrained amino acid analog, morpholine-3-carboxylic acid is used to synthesize peptidomimetics. Incorporating this rigid structure into a peptide backbone can induce specific secondary structures, such as β-turns, and can enhance resistance to enzymatic degradation, thereby improving the bioavailability and in vivo half-life of peptide-based drugs.

General Organic Synthesis

Beyond medicinal chemistry, the compound is a versatile reagent used in the broader field of organic synthesis. It serves as a precursor for more complex heterocyclic systems and is employed in the development of agrochemicals and specialty materials[1][5].

Safety, Handling, and Storage

Proper handling of morpholine-3-carboxylic acid hydrochloride is essential to ensure laboratory safety. The compound is classified as hazardous.

Hazard Identification

Based on available safety data for this compound and its analogs, the primary hazards include:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[3][11].

-

Respiratory Irritation: May cause respiratory irritation[3][11][12].

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles[13][14].

-

Ventilation: Use the compound only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust[13][14].

-

Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[14].

-

Spills: In case of a spill, mark the contaminated area and clean it up following established laboratory procedures for solid chemical spills, preventing dust generation.

Storage

-

Store the container tightly closed in a dry, well-ventilated place[3][14].

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended[3].

Conclusion

Morpholine-3-carboxylic acid hydrochloride is a valuable and versatile chemical reagent with a precisely defined molecular weight of 167.59 g/mol . Its unique structural and physicochemical properties make it an important building block, particularly in the field of medicinal chemistry for the development of CNS drugs and peptidomimetics. Understanding its properties, synthesis, and handling requirements is crucial for its effective and safe utilization in a research and development setting.

References

-

MORPHOLINE-3-CARBOXYLIC ACID - ChemBK . (2024). ChemBK. Available at: [Link]

-

(3S)-morpholine-3-carboxylic acid hydrochloride . Chembeo. Available at: [Link]

-

Morpholine-3-carboxylic acid hydrochloride . MySkinRecipes. Available at: [Link]

-

MORPHOLINE . Ataman Kimya. Available at: [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity . ResearchGate. Available at: [Link]

-

Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2276–2285. Available at: [Link]

-

Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

-

Morpholine - SAFETY DATA SHEET . Penta Chemicals. Available at: [Link]

-

Morpholine - SAFETY DATA SHEET . Acme-Hardesty. Available at: [Link]

-

Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

Sources

- 1. Morpholine-3-carboxylic acid hydrochloride [myskinrecipes.com]

- 2. (R)-Morpholine-3-carboxylic acid hydrochloride [cymitquimica.com]

- 3. 1187928-88-6|(R)-Morpholine-3-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 4. labsolu.ca [labsolu.ca]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. researchgate.net [researchgate.net]

- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cn.canbipharm.com [cn.canbipharm.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. trc-corp.com [trc-corp.com]

An In-Depth Technical Guide to the Safe Handling of Morpholine-3-carboxylic acid hydrochloride

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory personnel are paramount. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for Morpholine-3-carboxylic acid hydrochloride, a versatile building block in modern medicinal chemistry.[1] As a key scaffold in the synthesis of novel therapeutics, understanding its properties and potential hazards is crucial for its effective and safe utilization.[2][3]

Compound Profile and Hazard Identification

Morpholine-3-carboxylic acid hydrochloride (CAS No: 66937-99-3) is a solid, heterocyclic organic compound.[1] Its hydrochloride salt form generally enhances water solubility, making it a convenient reagent in various synthetic protocols.[1] However, this also means that it can be readily absorbed by the body, necessitating careful handling.

The primary hazards associated with Morpholine-3-carboxylic acid hydrochloride are summarized in the table below. It is classified as harmful and an irritant.

| Hazard Class | GHS Classification | Description |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[4] |

| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin. |

| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled. |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[4] |

This data is based on available safety information for Morpholine-3-carboxylic acid hydrochloride and its derivatives.

The morpholine moiety itself, in its parent form, is a corrosive and flammable liquid.[5][6][7][8] While the hydrochloride salt is a solid and not flammable, the inherent reactivity of the morpholine ring should be considered, particularly in reactions with strong oxidizing agents.[4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential when handling Morpholine-3-carboxylic acid hydrochloride.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, especially when dealing with the solid powder, is a certified chemical fume hood. This minimizes the risk of inhalation of airborne particles. All weighing and transfer operations should be conducted within the fume hood. Ensure the fume hood has adequate airflow and is functioning correctly before commencing any work.

Personal Protective Equipment (PPE): A Necessary Barrier

The following PPE is mandatory when handling Morpholine-3-carboxylic acid hydrochloride:

-

Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations where there is a higher risk of splashing, such as during dissolution of larger quantities.

-

Hand Protection: Nitrile gloves are recommended for handling this compound.[9][10] Always inspect gloves for any signs of damage before use and change them immediately if contamination is suspected.

-

Protective Clothing: A flame-resistant lab coat should be worn and kept buttoned. Ensure that it is clean and in good condition.

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection is typically not required. However, in the event of a large spill or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Caption: Mandatory PPE and engineering controls workflow.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling Procedures

-

Weighing: Always weigh the solid compound within a chemical fume hood. Use a disposable weighing boat to avoid cross-contamination.

-

Dissolution: When preparing solutions, slowly add the Morpholine-3-carboxylic acid hydrochloride to the solvent to avoid splashing. Be aware that the dissolution of hydrochloride salts in water can be exothermic.

-

General Hygiene: Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]

Storage Requirements

-

Container: Keep the compound in its original, tightly sealed container.[4]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[4] A dedicated cabinet for corrosive and organic compounds is recommended.

-

Incompatibilities: Avoid storage near strong oxidizing agents and strong bases.[4] Contact with strong bases can liberate the free morpholine, which is more volatile and has different hazard properties.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

-

Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[12]

Accidental Release Measures

-

Small Spills:

-

Ensure the area is well-ventilated and restrict access.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.

-

Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[4]

-

Clean the spill area with soap and water.

-

-

Large Spills:

-

Evacuate the immediate area and alert others.

-

If safe to do so, eliminate any ignition sources.

-

Contact your institution's environmental health and safety (EHS) department immediately.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Caption: Decision workflow for spill response.

Stability and Reactivity

Morpholine-3-carboxylic acid hydrochloride is generally stable under normal laboratory conditions.[4][12] However, it is important to be aware of the following:

-

Conditions to Avoid: Excessive heat and moisture.

-

Incompatible Materials: Strong oxidizing agents and strong bases.[4] Reaction with strong bases will neutralize the hydrochloride, forming the free base of the morpholine derivative.

-

Hazardous Decomposition Products: Upon combustion, it may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

Disposal Considerations

All waste containing Morpholine-3-carboxylic acid hydrochloride must be treated as hazardous waste.

-

Solid Waste: Collect in a clearly labeled, sealed container.

-

Liquid Waste: Collect in a designated, labeled hazardous waste container. Do not dispose of down the drain.[12]

Consult your institution's EHS department for specific disposal guidelines and procedures.

Conclusion

Morpholine-3-carboxylic acid hydrochloride is a valuable tool in the arsenal of the medicinal chemist. By understanding its hazard profile and adhering to the rigorous safety protocols outlined in this guide, researchers can confidently and safely utilize this compound in their pursuit of novel drug discoveries. A proactive and informed approach to laboratory safety is not just a regulatory requirement but a cornerstone of scientific excellence.

References

-

Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Morpholine-3-carboxylic acid hydrochloride. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3-(N-Morpholino)propanesulfonic acid. Retrieved from [Link]

-

Penta s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

- Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.

-

PubChem. (n.d.). (S)-morpholine-3-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

-

Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

-

PubMed. (2020, March 5). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

-

NextMove Software. (2015, August). Encoding Reactive Chemical Hazards and Incompatibilities in an Alerting System. Retrieved from [Link]

Sources

- 1. Morpholine-3-carboxylic acid hydrochloride [myskinrecipes.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cn.canbipharm.com [cn.canbipharm.com]

- 5. redox.com [redox.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. flinnsci.com [flinnsci.com]

- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 11. artsci.usu.edu [artsci.usu.edu]

- 12. fishersci.com [fishersci.com]

Morpholine-3-carboxylic acid hydrochloride literature review

Executive Summary

Morpholine-3-carboxylic acid hydrochloride (M3CA-HCl) is a privileged chiral building block in modern medicinal chemistry. Structurally, it combines the lipophilic, metabolic stability of the morpholine ring with the functional versatility of an

This guide provides a definitive technical review of M3CA-HCl, focusing on its enantioselective synthesis from L-serine, its critical role in peptidomimetic design, and rigorous quality control protocols.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

M3CA-HCl exists primarily as a stable, white crystalline solid. Its zwitterionic nature (in free base form) and the presence of the hydrochloride counterion significantly influence its solubility and handling.

Identity & Physicochemical Data[2]

| Parameter | Specification |

| IUPAC Name | Morpholine-3-carboxylic acid hydrochloride |

| Common Name | 3-Carboxymorpholine HCl |

| CAS No. (Racemic) | 10377-88-5 |

| CAS No. (S-Isomer) | 100574-06-1 (Free Acid) / 1187928-88-6 (HCl) |

| CAS No. (R-Isomer) | 106825-81-4 (HCl) |

| Molecular Formula | C |

| Molecular Weight | 167.59 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water, methanol; sparingly soluble in THF, DCM |

| pKa (Calc) | |

| Chirality | C3 center (R or S); S-isomer derived from L-Serine |

*Note: CAS numbers for specific salt forms and enantiomers vary across databases. Verify stereochemistry via specific rotation or chiral HPLC.

Enantioselective Synthesis: The Serine Route

While racemic synthesis via halo-acid cyclization is possible, the "Serine Route" is the industry gold standard for generating high optical purity (>98% ee). This pathway utilizes the inherent chirality of L-serine to establish the C3 stereocenter before ring closure.

Mechanistic Pathway

The synthesis proceeds through a 5-oxomorpholine intermediate. The critical step is the intramolecular cyclization of the N-chloroacetyl derivative, followed by the selective reduction of the lactam carbonyl (C5) while preserving the C3-carboxylate.

Caption: Enantioselective synthesis of (S)-Morpholine-3-carboxylic acid HCl starting from L-Serine.

Detailed Experimental Protocol (Batch Scale)

Step 1: N-Acylation

-

Suspend L-Serine tert-butyl ester HCl (1.0 eq) in dry dichloromethane (DCM) at 0°C.

-

Add triethylamine (2.2 eq) dropwise to liberate the free amine.

-

Add chloroacetyl chloride (1.1 eq) dropwise, maintaining temperature <5°C.

-

Stir at RT for 2 hours. Wash with 1N HCl, then brine. Dry organic layer (MgSO

) and concentrate.-

Checkpoint: Monitor disappearance of amine by TLC/LCMS.

-

Step 2: Cyclization (The Critical Step)

-

Dissolve the N-chloroacetyl intermediate in dry toluene (0.1 M concentration).

-

Add sodium ethoxide (1.2 eq) or potassium tert-butoxide (1.1 eq) at 0°C.

-

Allow to warm to RT and stir for 4–6 hours.

Step 3: Lactam Reduction

-

Dissolve the (S)-5-oxomorpholine-3-carboxylate in dry THF.

-

Add Borane-THF complex (BH

·THF, 2.5 eq) dropwise at 0°C. -

Reflux for 3 hours.

-

Quench carefully with MeOH to destroy excess borane.

-

Concentrate and treat with 6N HCl to break the amine-borane complex.

Step 4: Hydrolysis & Salt Formation

-

The ester group is often hydrolyzed during the acidic workup of the reduction or requires a dedicated step (e.g., LiOH in THF/H

O followed by acidification). -

To isolate the HCl salt: Dissolve the free amino acid in minimum MeOH, add 4M HCl in dioxane, and precipitate with Et

O. -

Filter the white solid and dry under vacuum.

Applications in Drug Discovery[1][4]

M3CA is not merely a spacer; it is a functional bioisostere.

Proline Surrogate & Conformational Constraint

M3CA mimics Proline but introduces an oxygen atom into the ring. This substitution:

-

Lowers Lipophilicity (LogD): The ether oxygen reduces the lipophilicity compared to Proline, aiding solubility.

-

H-Bonding: The oxygen acts as a weak hydrogen bond acceptor, potentially picking up new interactions in a binding pocket.

-

Ring Pucker: The morpholine ring adopts a chair conformation, distinct from the pyrrolidine envelope, offering a different vector for the carboxylic acid and amine.

Therapeutic Areas

-

CNS Agents: Used in Reboxetine analogs to fine-tune BBB penetration.

-

MMP Inhibitors: The carboxylic acid coordinates the Zinc ion in the active site of Matrix Metalloproteinases, while the morpholine ring fills the S1' pocket.

-

Peptidomimetics: Incorporation into peptide backbones to induce turn structures or protect against proteolytic degradation.

Caption: Decision tree for deploying Morpholine-3-COOH in medicinal chemistry campaigns.

Quality Control & Analytical Standards

Validating the identity and purity of M3CA-HCl is critical, particularly distinguishing it from its regioisomers (morpholine-2-COOH) and ensuring enantiomeric purity.

NMR Spectroscopy (Expected Shifts in D O)

-

H NMR (400 MHz, D

-

4.20 (dd, 1H, C3-H ,

-

3.90–4.10 (m, 2H, C5-H

-

3.70–3.85 (m, 2H, C6-H

-

3.20–3.40 (m, 2H, C2-H

-

Note: The C3 proton is deshielded by the adjacent carboxylic acid and nitrogen.

-

4.20 (dd, 1H, C3-H ,

Mass Spectrometry

-

ESI-MS (+): m/z 132.1 [M+H]

(Free base mass). -

Fragmentation: Loss of COOH (M-45) is a common fragmentation pathway.

Chiral Purity Analysis

-

Method: Chiral HPLC or derivatization with Marfey's Reagent (FDAA).

-

Column: Chiralpak AGP or Crownpak CR(+) are suitable for unprotected amino acids.

-

Standard: Compare retention time against authentic (R) and (S) standards.

References

-

Enantioselective Synthesis via Serine

-

Morpholine in Drug Discovery

- Review: "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str

-

Physical Properties & NMR

-

Database: "Morpholine-3-carboxylic acid hydrochloride."[4] PubChem / Sigma-Aldrich Technical Data.

-

-

General Synthesis of Morpholines

-

Article: "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." J. Am. Chem. Soc., 2024.[5]

-

-

Reboxetine & CNS Analogs

Sources

- 1. (R)-4-Boc-morpholine-3-carboxylic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 3. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 4. (R)-Morpholine-3-carboxylic acid hydrochloride [cymitquimica.com]

- 5. Morpholine synthesis [organic-chemistry.org]

- 6. Buy Morpholine-3-carboxylic Acid | 77873-76-8 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

Methodological & Application

Synthesis of Enantiomerically Pure Morpholine-3-carboxylic Acid: Application Notes and Protocols

Abstract

Enantiomerically pure morpholine-3-carboxylic acid is a privileged scaffold in modern medicinal chemistry, serving as a crucial building block for a wide array of therapeutic agents due to its unique conformational constraints and physicochemical properties.[1][2][3] Its incorporation into drug candidates can significantly enhance potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth technical overview of two distinct and robust strategies for the synthesis of this valuable chiral intermediate: a classical Chiral Pool Synthesis starting from natural amino acids, and a modern Asymmetric Catalysis approach. Designed for researchers, scientists, and drug development professionals, this document explains the causality behind experimental choices, offers detailed step-by-step protocols, and provides a comparative analysis to guide synthetic strategy selection.

Introduction: The Strategic Importance of the Morpholine Scaffold

The morpholine ring is a cornerstone heterocyclic motif in drug discovery.[1][2] Its inherent properties—a weak basic nitrogen and a hydrogen bond-accepting oxygen—confer favorable characteristics such as improved aqueous solubility, metabolic stability, and a desirable lipophilic/hydrophilic balance.[4] When incorporated as a chiral amino acid analogue like morpholine-3-carboxylic acid, it imposes conformational rigidity on peptide chains and small molecules, which is a powerful strategy for optimizing binding affinity and selectivity for biological targets.[3] Consequently, this scaffold is a key component in numerous experimental and approved drugs, including inhibitors of enzymes and modulators of receptors involved in oncology, neurodegenerative diseases, and infectious agents.[4][5]

The absolute stereochemistry at the C3 position is critical for biological activity. Therefore, access to enantiomerically pure forms of morpholine-3-carboxylic acid is paramount. This guide details two divergent and effective synthetic philosophies for achieving this goal.

Strategy 1: Chiral Pool Synthesis from L- or D-Serine

This strategy leverages the inherent chirality of commercially available and inexpensive serine as the starting material. The stereocenter at C3 of the target molecule is derived directly from the α-carbon of serine, ensuring high enantiomeric purity throughout the synthesis. The following protocol is adapted from the robust five-step synthesis reported by Papini and co-workers.

Rationale and Mechanistic Overview

The core of this strategy is a sequence of reliable and well-understood transformations. The synthesis begins with a reductive amination to form the crucial C-N bond, followed by intramolecular cyclization to construct the morpholine ring.

-

Reductive Amination & Protection: The primary amine of serine methyl ester reacts with dimethoxyacetaldehyde to form a transient imine. This imine is immediately reduced in situ by a mild reducing agent, typically sodium cyanoborohydride (NaBH₃CN), to yield the secondary amine. This method is highly efficient for forming the N-C bond without scrambling the existing stereocenter. The resulting secondary amine is then protected, commonly with a Fluorenylmethyloxycarbonyl (Fmoc) group, to facilitate purification and prevent side reactions in subsequent steps.

-

Cyclization via Elimination: The protected intermediate undergoes an acid-catalyzed intramolecular acetalization. The hydroxyl group of the serine backbone attacks one of the methoxy-acetal carbons. This is followed by the concomitant elimination of the second methoxy group to form a stable six-membered ring with an endocyclic double bond.

-

Stereocontrolled Hydrogenation: The double bond within the morpholine ring is reduced via catalytic hydrogenation. The existing stereocenter at C3 directs the facial selectivity of the hydrogenation, leading to the desired cis-stereoisomer.

-

Deprotection/Hydrolysis: Finally, the ester and any protecting groups are removed to yield the target enantiomerically pure morpholine-3-carboxylic acid.

Visualized Workflow: Chiral Pool Synthesis

Caption: Workflow for the chiral pool synthesis of (S)-Morpholine-3-carboxylic acid.

Detailed Experimental Protocol (Synthesis of S-enantiomer)

Materials and Reagents

| Reagent | M.W. | Typical Amount | Moles (equiv) | Supplier |

| L-Serine methyl ester HCl | 155.58 | 10.0 g | 64.3 mmol (1.0) | Sigma-Aldrich |

| Dimethoxyacetaldehyde (60% in H₂O) | 104.10 | 11.1 mL | 64.3 mmol (1.0) | Sigma-Aldrich |

| Sodium cyanoborohydride (NaBH₃CN) | 62.84 | 4.04 g | 64.3 mmol (1.0) | Sigma-Aldrich |

| 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) | 337.32 | 22.8 g | 67.5 mmol (1.05) | Combi-Blocks |

| Platinum on Carbon (10% Pt/C) | - | 1.0 g | Catalytic | Johnson Matthey |

| Methanol (MeOH) | 32.04 | ~500 mL | - | Fisher Scientific |

| Dichloromethane (DCM) | 84.93 | ~300 mL | - | VWR |

| Hydrochloric Acid (HCl), conc. | 36.46 | As needed | - | J.T. Baker |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | EMD |

Step 1 & 2: Reductive Amination and Fmoc Protection

-

Suspend L-Serine methyl ester hydrochloride (10.0 g, 64.3 mmol) in methanol (250 mL). Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (9.8 mL, 70.7 mmol) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes.

-

Add dimethoxyacetaldehyde (11.1 mL, 64.3 mmol) followed by sodium cyanoborohydride (4.04 g, 64.3 mmol) in one portion.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Remove the solvent under reduced pressure. Dissolve the residue in a saturated aqueous solution of NaHCO₃ (150 mL) and extract with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Dissolve the crude secondary amine in a 1:1 mixture of acetone and water (100 mL). Add NaHCO₃ (10.8 g, 128.6 mmol).

-

Add a solution of Fmoc-OSu (22.8 g, 67.5 mmol) in acetone (100 mL) dropwise. Stir at room temperature for 12 hours.

-

Remove acetone under reduced pressure, and extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with 1M HCl and then with brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude protected product, which is used directly in the next step.

Step 3 & 4: Cyclization and Hydrogenation

-

Dissolve the crude product from the previous step in a 2:1 mixture of MeOH and DCM (150 mL).

-

Add 10% Pt/C (1.0 g).

-

Pressurize the reaction vessel with H₂ gas (50 psi) and stir vigorously for 24 hours at room temperature.

-

Causality Note: The hydrogenation reduces the double bond formed during the in-situ cyclization. Platinum on carbon is an effective catalyst for this transformation, and the existing stereocenter directs the hydrogen delivery to afford the desired cis-diastereomer with high selectivity.

-

-

Carefully vent the H₂ and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.

-

Concentrate the filtrate under reduced pressure. The resulting crude product is a diastereomeric mixture from the cyclization step which is resolved by the stereoselective hydrogenation. Purify by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the pure N-Fmoc-(S)-morpholine-3-carboxylic acid methyl ester.

Step 5: Acidic Hydrolysis

-

Dissolve the purified ester in a 6M HCl solution (100 mL).

-

Heat the mixture to reflux (approx. 100 °C) and maintain for 6 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove water and excess HCl.

-

The final product, (S)-Morpholine-3-carboxylic acid hydrochloride, can be isolated as a solid. It can be used as the salt or neutralized for subsequent applications.

Strategy 2: Asymmetric Catalysis via Tandem Hydroamination/Transfer Hydrogenation

This modern approach builds the chiral morpholine core through a highly efficient, one-pot catalytic sequence. It avoids the use of stoichiometric chiral starting materials and instead relies on small amounts of chiral catalysts to induce high enantioselectivity. This strategy, pioneered by Schafer and colleagues, is particularly powerful for creating libraries of 3-substituted morpholines.[6][7] To achieve the target carboxylic acid, a precursor bearing a latent carboxylic acid functionality (e.g., a hydroxymethyl group) is used.

Rationale and Mechanistic Overview

This elegant one-pot, two-stage process involves two distinct catalytic cycles that operate sequentially without interference.

-

Titanium-Catalyzed Hydroamination: The synthesis begins with an aminoalkyne substrate. A titanium catalyst, such as a commercially available bis(amidate)bis(amido)Ti complex, facilitates an intramolecular hydroamination.[7] The amine nitrogen adds across the alkyne, forming a six-membered cyclic enamine, which rapidly tautomerizes to the more stable cyclic imine. This step efficiently constructs the morpholine ring in an achiral fashion.

-

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): Once the imine is formed, a chiral ruthenium catalyst is employed for the key stereochemistry-defining step. The Noyori-Ikariya catalyst, RuCl, is a highly effective pre-catalyst for this transformation.[7] In the presence of a hydrogen source like formic acid/triethylamine, the catalyst reduces the C=N bond with high enantioselectivity.

-

Source of Enantioselectivity: The high level of stereocontrol arises from a well-defined transition state.[8] Mechanistic studies suggest that a crucial hydrogen-bonding interaction occurs between the oxygen atom of the morpholine substrate and the N-H group of the chiral Ts-DPEN ligand on the ruthenium catalyst.[7] This interaction locks the substrate into a specific orientation relative to the ruthenium-hydride, forcing the hydride transfer to occur selectively to one face of the imine, thereby generating the desired enantiomer.

-

-

Post-Reduction Modification: The resulting chiral 3-substituted morpholine (e.g., with a hydroxymethyl group) is then converted to the final carboxylic acid via standard oxidation protocols (e.g., Jones or TEMPO-based oxidation).

Visualized Workflow: Asymmetric Catalysis

Caption: Workflow for the asymmetric catalytic synthesis of Morpholine-3-carboxylic acid.

Detailed Experimental Protocol (Synthesis of S-enantiomer)

Materials and Reagents

| Reagent | M.W. | Typical Amount | Moles (equiv) | Supplier |

| N-Boc-2-(prop-2-yn-1-yloxy)ethan-1-amine | 185.23 | 1.0 g | 5.4 mmol (1.0) | Custom Synthesis |

| Ti(NMe₂)₂ (dpma) Catalyst | 360.33 | 97 mg | 0.27 mmol (0.05) | Strem Chemicals |

| RuCl | 670.23 | 18 mg | 0.027 mmol (0.005) | TCI |

| Formic acid / Triethylamine (5:2 azeotrope) | - | 1.5 mL | - | Acros Organics |

| Toluene, anhydrous | 92.14 | 20 mL | - | Aldrich |

| Jones Reagent (CrO₃/H₂SO₄) | - | As needed | - | Prepared in-house |

| Trifluoroacetic Acid (TFA) | 114.02 | As needed | - | Oakwood Chemical |

Stage 1 & 2: One-Pot Hydroamination and Asymmetric Transfer Hydrogenation

-

To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the titanium catalyst (97 mg, 0.27 mmol).

-

Add anhydrous toluene (10 mL) followed by the aminoalkyne substrate (1.0 g, 5.4 mmol).

-

Heat the reaction mixture to 110 °C and stir for 4 hours.

-

Causality Note: This step drives the intramolecular hydroamination to completion, forming the cyclic imine intermediate. The titanium catalyst is highly effective for this transformation but does not influence the final stereochemistry.

-

-

Cool the reaction mixture to room temperature.

-

In a separate vial, dissolve the ruthenium catalyst (18 mg, 0.027 mmol) in the formic acid/triethylamine azeotrope (1.5 mL) and add this solution to the reaction flask via syringe.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL). Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield enantiomerically enriched N-Boc-(S)-morpholin-3-yl)methanol. Expect >95% ee.

Stage 3: Oxidation and Deprotection

-

Dissolve the purified alcohol in acetone (25 mL) and cool to 0 °C.

-

Add Jones reagent dropwise until a persistent orange color is observed. Stir for 1 hour at 0 °C.

-

Quench the reaction with isopropanol until the solution turns green.

-

Filter the mixture and concentrate the filtrate. Extract with ethyl acetate and wash with water and brine. Dry and concentrate to yield N-Boc-(S)-morpholine-3-carboxylic acid.

-

For deprotection, dissolve the Boc-protected acid in dichloromethane (10 mL) and add trifluoroacetic acid (5 mL).

-

Stir at room temperature for 2 hours.

-

Remove all volatiles under reduced pressure to yield the final product, (S)-Morpholine-3-carboxylic acid, as its TFA salt.

Comparative Summary and Conclusion

Both strategies provide reliable access to enantiomerically pure morpholine-3-carboxylic acid. The choice between them depends on project-specific factors such as scale, cost, available equipment, and the need for analogue synthesis.

| Feature | Chiral Pool Synthesis | Asymmetric Catalysis |

| Chiral Source | Stoichiometric (Serine) | Catalytic (Ru-complex) |

| Overall Steps | ~5 steps | ~3 steps (one-pot + oxidation/deprotection) |

| Cost | Lower raw material cost (serine is cheap) | Higher catalyst cost, but low loading |

| Scalability | Well-established and scalable | Scalable, but catalyst cost may be a factor |

| Versatility | Primarily for the parent compound | Excellent for creating diverse 3-substituted analogues |

| Key Challenge | Multiple steps and purifications | Synthesis of aminoalkyne precursor |

| Enantiopurity | Excellent, derived from starting material | Excellent, typically >95% ee |

The Chiral Pool approach is a time-tested, cost-effective method ideal for large-scale synthesis of the parent compound. Its reliance on classical reactions makes it accessible to most chemistry labs. The Asymmetric Catalysis route represents a more modern, elegant, and step-economical approach. It is exceptionally well-suited for medicinal chemistry programs where the rapid synthesis of a library of 3-substituted analogues is required to explore structure-activity relationships. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently select and execute the optimal synthesis for their drug discovery and development needs.

References

-

Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

-

Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. PubMed. [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

-

Václavík, J., et al. (2014). Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. Molecules, 19(6), 6987-7007. [Link]

-

Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14491-14496. [Link]

-

Heutling, A., et al. (2005). Hydroamination/Hydrosilylation Sequence Catalyzed by Titanium Complexes. Angewandte Chemie International Edition, 44(19), 2951-2954. [Link]

-

Plech, T., et al. (2014). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 19(11), 18911-18944. [Link]

-

Kourounakis, A. P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 39(4), 1558-1612. [Link]

-

Wolfe, J. P., et al. (2006). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 8(19), 4379–4382. [Link]

-

Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

-

Costantino, L., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2706–2726. [Link]

-

Johnson, A. R. (2013). Ti-Catalyzed and -Mediated Oxidative Amination Reactions. Dalton transactions (Cambridge, England : 2003), 42(35), 12516–12526. [Link]

-

Kolichala, N. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science (IJPREMS), 5(1), 1438-1446. [Link]

Sources

- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ijprems.com [ijprems.com]

- 6. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]

- 7. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Advanced Application Note: Morpholine Derivatives in Modern Agrochemicals

Abstract

This technical guide provides a comprehensive analysis of morpholine derivatives in the agrochemical sector, specifically focusing on their dual roles as Sterol Biosynthesis Inhibitors (SBIs) and Cell Wall Synthase Inhibitors. We detail the mechanistic divergence between "true morpholines" (e.g., Fenpropimorph) and morpholine-containing Cinnamic Acid Amides (e.g., Dimethomorph). The guide includes three validated protocols: a representative synthetic route for N-substituted morpholines, a high-throughput in vitro fungicidal assay, and a regulatory-compliant residue analysis workflow (QuEChERS/LC-MS/MS).

Introduction: The Morpholine Pharmacophore

The morpholine heterocycle (tetrahydro-1,4-oxazine) is a privileged scaffold in agrochemistry due to its high metabolic stability, lipophilicity, and ability to mimic high-energy transition states in enzymatic reactions.[1]

In modern crop protection, morpholine derivatives are categorized into two distinct functional classes based on their Mechanism of Action (MOA):

-

Ergosterol Biosynthesis Inhibitors (SBI Class II): These compounds (e.g., Fenpropimorph, Tridemorph) are systemic fungicides active against powdery mildews and rusts in cereals. They are essential for resistance management strategies, often used in rotation with azoles (SBI Class I).

-

Oomycete Cell Wall Inhibitors: Compounds like Dimethomorph contain a morpholine ring but function by inhibiting cellulose synthesis in Oomycetes (Phytophthora, Plasmopara).

Mechanism of Action (MOA)

Inhibition of Sterol Biosynthesis (True Morpholines)

"True" morpholine fungicides act as

-

Primary Target:

-sterol reductase (ERG24).[2] -

Secondary Target:

-sterol isomerase (ERG2). -

Consequence: Accumulation of aberrant sterols (e.g., ignosterol, fecosterol) disrupts membrane fluidity and function, leading to fungal cell death.

Inhibition of Cell Wall Synthesis (Dimethomorph)

Dimethomorph belongs to the Carboxylic Acid Amide (CAA) group. Its morpholine moiety facilitates uptake, but the core mechanism involves the inhibition of CesA3 (Cellulose Synthase A3) , preventing the formation of the cellulosic cell wall required for hyphal growth in Oomycetes.

Pathway Visualization

The following diagram illustrates the specific inhibition points of morpholine fungicides within the fungal sterol pathway.

Figure 1: Ergosterol biosynthesis pathway highlighting the dual inhibition sites (

Key Morpholine Agrochemicals: Comparative Data

| Compound | Class | Primary Target | Crop Application | Physico-chemical LogP |

| Fenpropimorph | Morpholine (SBI-II) | Cereals (Wheat/Barley) vs. Powdery Mildew | 4.1 (Lipophilic) | |

| Tridemorph | Morpholine (SBI-II) | Cereals, Bananas (Sigatoka) | 4.2 | |

| Dimethomorph | CAA Fungicide | Cellulose Synthase (CesA3) | Potatoes, Grapes vs. Downy Mildew | 2.6 (Mod. Lipophilic) |

| Fenpropidin | Piperidine (SBI-II)* | Cereals (often mixed with morpholines) | 2.9 |

*Fenpropidin is chemically a piperidine but functionally grouped with morpholines due to identical MOA.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Morpholine Derivatives